molecular formula C12H15FO B2613250 3,3'-Dimethyl-4'-fluorobutyrophenone CAS No. 1175916-26-3

3,3'-Dimethyl-4'-fluorobutyrophenone

Cat. No.: B2613250
CAS No.: 1175916-26-3
M. Wt: 194.249
InChI Key: QSINMLOYFAGUIL-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-4’-fluorobutyrophenone is an organic compound with the molecular formula C12H15FO It is characterized by the presence of a fluorine atom attached to a phenyl ring and a butyrophenone backbone with two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,3’-Dimethyl-4’-fluorobutyrophenone involves the reaction of 4-fluoroacetophenone with 3,3-dimethylbutyric acid under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a dehydrating agent to facilitate the formation of the ketone.

Industrial Production Methods: In an industrial setting, the production of 3,3’-Dimethyl-4’-fluorobutyrophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or chromatography, is common to achieve the desired quality.

Types of Reactions:

    Oxidation: 3,3’-Dimethyl-4’-fluorobutyrophenone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The fluorine atom in 3,3’-Dimethyl-4’-fluorobutyrophenone can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3,3’-Dimethyl-4’-fluorobutyrophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4’-Fluorobutyrophenone: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    3,3’-Dimethylbutyrophenone: Lacks the fluorine atom, affecting its interactions with biological targets.

    4’-Chlorobutyrophenone:

Uniqueness: 3,3’-Dimethyl-4’-fluorobutyrophenone is unique due to the combined presence of the fluorine atom and the dimethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8(2)6-12(14)10-4-5-11(13)9(3)7-10/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSINMLOYFAGUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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